1,3-Dimethoxyanthraquinone
1,3-Dimethoxyanthraquinone
1, 3-Dimethoxyanthraquinone belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. 1, 3-Dimethoxyanthraquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-dimethoxyanthraquinone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 3-dimethoxyanthraquinone can be found in beverages, herbs and spices, and tea. This makes 1, 3-dimethoxyanthraquinone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1989-42-0
VCID:
VC21205139
InChI:
InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3
SMILES:
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C16H12O4
Molecular Weight:
268.26 g/mol
1,3-Dimethoxyanthraquinone
CAS No.: 1989-42-0
Cat. No.: VC21205139
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1, 3-Dimethoxyanthraquinone belongs to the class of organic compounds known as anthraquinones. These are organic compounds containing either anthracene-9, 10-quinone, 1, 4-anthraquinone, or 1, 2-anthraquinone. 1, 3-Dimethoxyanthraquinone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 3-dimethoxyanthraquinone is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 3-dimethoxyanthraquinone can be found in beverages, herbs and spices, and tea. This makes 1, 3-dimethoxyanthraquinone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 1989-42-0 |
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 1,3-dimethoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 |
| Standard InChI Key | ILRJFVJXKPFIAB-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
| Canonical SMILES | COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
| Melting Point | 154-155°C |
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